6-Position Directs Covalent Dimerization with 10,000-Fold Potency Enhancement Over Monomeric BTDs
The 6-position of the BTD scaffold is uniquely suited for linker attachment, enabling covalent dimerization that produces a >10,000-fold gain in potency relative to the corresponding monomer. In a calcium flux assay on HEK293 cells expressing GluA2o(Q), the bis-4-methyl-substituted dimeric BTD (compound 16) linked through the 6,6′-positions achieved an EC50 of 13 nM, while monomeric 4-methyl-BTDs exhibited EC50 values in the micromolar range [1]. By contrast, BTD analogs lacking a functionalizable 6-position cannot access this dimeric topology, representing a categorical structural advantage for 6-substituted BTDs in AMPA receptor positive allosteric modulator (AMPApam) research.
| Evidence Dimension | EC50 (AMPA receptor GluA2o(Q) calcium flux) |
|---|---|
| Target Compound Data | 6,6′-linked bis-4-methyl-BTD dimer (compound 16): EC50 = 13 nM |
| Comparator Or Baseline | Monomeric 4-methyl-BTD: EC50 ≈ 100–150 μM (estimated from dimer/monomer ratio of ~10,000-fold) |
| Quantified Difference | ~10,000-fold potency gain via 6,6′-dimerization |
| Conditions | HEK293 cells expressing GluA2o(Q); calcium flux assay |
Why This Matters
For procurement decisions in neuroscience probe development, the 6-methyl-BTD scaffold provides the only BTD sub-type that directly maps to the validated 6-position dimerization strategy, enabling access to picomolar-potency AMPApams.
- [1] Larsen AP, Francotte P, Frydenvang K, et al. Enhancing Action of Positive Allosteric Modulators through the Design of Dimeric Compounds. J Med Chem. 2018;61(12):5279-5291. doi:10.1021/acs.jmedchem.8b00250 View Source
